3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a benzyl group, a dichlorophenyl group, and two carboxylate groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted benzyl and dichlorophenyl derivatives.
Scientific Research Applications
3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A widely used antihypertensive agent that also belongs to the dihydropyridine class.
Felodipine: Known for its long-acting antihypertensive effects.
Uniqueness
3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its dichlorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4/c1-28-21(26)16-12-25(11-14-6-4-3-5-7-14)13-17(22(27)29-2)20(16)15-8-9-18(23)19(24)10-15/h3-10,12-13,20H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKMKBKJGQIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OC)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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